molecular formula C8H6I2O2 B1595556 Phenol, 2,4-diiodo-, acetate CAS No. 36914-80-4

Phenol, 2,4-diiodo-, acetate

Cat. No.: B1595556
CAS No.: 36914-80-4
M. Wt: 387.94 g/mol
InChI Key: KVMGMCWDIJHCJO-UHFFFAOYSA-N
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Description

Phenol, 2,4-diiodo-, acetate is an organic compound with the molecular formula C₈H₆I₂O₂ and a molecular weight of 387.9410 g/mol . This compound is a derivative of phenol, where two iodine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the hydroxyl group of the phenol ring.

Properties

IUPAC Name

(2,4-diiodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMGMCWDIJHCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190400
Record name Phenol, 2,4-diiodo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36914-80-4
Record name Phenol, 2,4-diiodo-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-diiodo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of phenol derivatives, including Phenol, 2,4-diiodo-, acetate, can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenol with iodine in the presence of a suitable catalyst . Another method includes the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation . Industrial production methods often involve the use of high-pressure and high-temperature conditions to facilitate the reaction.

Chemical Reactions Analysis

Phenol, 2,4-diiodo-, acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Phenol, 2,4-diiodo-, acetate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Electrophilic Aromatic Substitution : The hydroxyl group activates the aromatic ring for substitution reactions.
  • Oxidation and Reduction : It can be oxidized to form quinones or reduced to hydroquinones.
  • Substitution Reactions : The acetate group can be replaced with other functional groups under specific conditions.

Biology

Research has indicated that phenolic compounds exhibit potential biological activities , such as:

  • Anti-tumor Effects : Studies suggest that derivatives of phenol can inhibit tumor cell proliferation.
  • Anti-inflammatory Properties : Compounds like phenol derivatives have been investigated for their ability to reduce inflammation in various biological systems .

Medicine

Due to its antiseptic and disinfectant properties, this compound is being explored for potential use in pharmaceuticals. It may serve as a precursor in the synthesis of medicinal compounds that target specific biological pathways relevant to disease treatment .

Industry

In industrial applications, phenolic compounds are crucial for producing:

  • Plastics and Polymers : They improve thermal stability and flame resistance.
  • Adhesives and Coatings : Their chemical properties enhance the durability and effectiveness of these materials .

A study conducted on phenolic compounds demonstrated that phenol derivatives exhibit significant cytotoxicity against various cancer cell lines. The research highlighted how the iodine substituents in this compound enhanced its interaction with cellular targets compared to other halogenated phenols .

Case Study 2: Industrial Application in Polymer Synthesis

Research on the use of phenolic compounds in polymer synthesis showed that incorporating this compound into polymer matrices improved their thermal stability significantly. This property is critical for applications requiring high-performance materials under extreme conditions .

Mechanism of Action

The mechanism of action of Phenol, 2,4-diiodo-, acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in phenol can form hydrogen bonds with biological molecules, affecting their structure and function . The iodine atoms can participate in halogen bonding, further influencing the compound’s biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can then exert its effects on cellular processes .

Comparison with Similar Compounds

Phenol, 2,4-diiodo-, acetate can be compared with other phenol derivatives such as:

The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to other halogenated phenols.

Biological Activity

Phenol, 2,4-diiodo-, acetate (CAS Number 36914-80-4) is a halogenated phenolic compound that has garnered attention for its biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on diverse scientific literature.

Chemical Structure and Properties

This compound features two iodine atoms substituted at the 2 and 4 positions of the phenolic ring, with an acetate group attached. Its molecular formula is C8H6I2O2C_8H_6I_2O_2 and it has a molecular weight of approximately 304.94 g/mol. The presence of iodine enhances the compound's reactivity and potential biological activity due to the electron-withdrawing nature of halogens.

The biological activity of phenolic compounds often involves their ability to interact with various biological targets through mechanisms such as:

  • Electrophilic Aromatic Substitution: The hydroxyl group in phenol can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Antioxidant Activity: Phenolic compounds are known for their ability to scavenge free radicals, which can protect cells from oxidative stress .
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that phenol derivatives, including 2,4-diiodo-acetate, possess significant antimicrobial properties. A study highlighted its effectiveness against fungal pathogens, demonstrating inhibition of mycelial growth in laboratory settings. The compound's mechanism likely involves disruption of cellular structures or metabolic pathways in microorganisms .

Antitumor Effects

Phenolic compounds have been studied for their potential anticancer properties. In vitro assays have shown that 2,4-diiodo-, acetate can induce apoptosis in cancer cell lines. This effect may be attributed to the compound's ability to modulate signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

The anti-inflammatory effects of phenolic compounds are well documented. Studies suggest that 2,4-diiodo-, acetate may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antifungal Activity The compound was effective against Pithomyces atro-olivaceous, a plant pathogen, showing promise as a biocontrol agent .
Antitumor Activity Induction of apoptosis was observed in cancer cell lines treated with the compound; specific pathways involved were not fully elucidated but suggestive of therapeutic potential.
Anti-inflammatory Effects Inhibition of inflammatory markers was noted in studies assessing the compound's effect on immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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